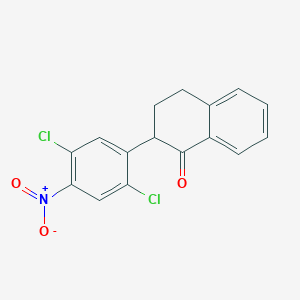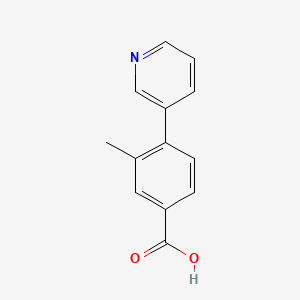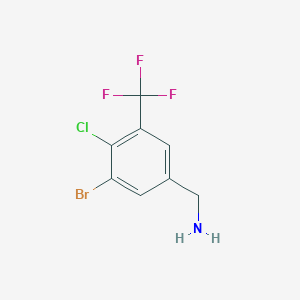![molecular formula C9H12O2 B12088084 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-one](/img/structure/B12088084.png)
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic heptane ring fused with a cyclobutane ring, with an oxygen atom incorporated into the spiro junction. The presence of the oxaspiro structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxaspiro[bicyclo[320]heptane-6,1’-cyclobutane]-7-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like column chromatography and recrystallization are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. Pathways involved may include inhibition or activation of enzymatic reactions, binding to DNA or RNA, or altering cell signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol
- 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-amine
- 2-Oxaspiro[bicyclo[3.2.0]heptane-7,1-cyclobutan]-6-amine
Uniqueness
Compared to these similar compounds, 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-one stands out due to its specific structural features and reactivity. The presence of the ketone group and the spirocyclic oxygen atom provides unique chemical properties that can be exploited in various synthetic and research applications.
Propriétés
IUPAC Name |
spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-6-2-5-11-8(6)9(7)3-1-4-9/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUWEBMBMMLTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3C(C2=O)CCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione](/img/structure/B12088005.png)


![5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B12088025.png)
![7-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12088047.png)
![[2,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B12088052.png)


-](/img/structure/B12088066.png)





